Biotin-16-dUTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

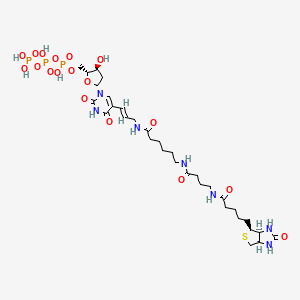

Molecular Formula |

C32H52N7O18P3S |

|---|---|

Molecular Weight |

947.8 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1 |

InChI Key |

APUCJHHBLIXMRI-YGXOHKNQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-16-dUTP: A Comprehensive Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an essential tool for the non-radioactive labeling of DNA. This analog of thymidine triphosphate (dTTP) can be enzymatically incorporated into a growing DNA strand by various DNA polymerases. The biotin moiety, attached via a 16-atom spacer arm, allows for highly specific and sensitive detection through its strong affinity for streptavidin or avidin conjugates. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in molecular biology, including detailed experimental protocols and data presentation.

Introduction to this compound

This compound is a chemically modified nucleotide where a biotin molecule is linked to the C5 position of the pyrimidine ring of deoxyuridine triphosphate (dUTP) through a 16-atom spacer.[1] This spacer arm is crucial as it minimizes steric hindrance, allowing for efficient incorporation by DNA polymerases and subsequent detection by biotin-binding proteins.[1] The molecular formula for the free acid form is C₃₂H₅₂N₇O₁₈P₃S, and it has a molecular weight of approximately 947.78 g/mol .[2][3]

The principle behind its use lies in the ability of DNA polymerases to recognize and incorporate it as a substitute for the natural nucleotide, dTTP, during DNA synthesis.[4] Once incorporated, the biotinylated DNA can be detected with high sensitivity and specificity using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore. This system offers a safe and versatile alternative to radioactive labeling methods.

Mechanism of Action

The functionality of this compound is a two-step process: enzymatic incorporation followed by affinity-based detection.

2.1. Enzymatic Incorporation:

During in vitro DNA synthesis, various DNA polymerases can utilize this compound as a substrate, incorporating it opposite to adenine (A) residues in the template DNA strand. Key enzymes that facilitate this incorporation include:

-

DNA Polymerase I (and its Klenow fragment): Used in methods like nick translation and random primed labeling.

-

Taq DNA Polymerase: Employed for generating biotinylated probes during the Polymerase Chain Reaction (PCR).

-

Terminal deoxynucleotidyl Transferase (TdT): This template-independent polymerase adds this compound to the 3'-hydroxyl ends of DNA fragments, a technique widely used in TUNEL assays to detect apoptosis.

-

Reverse Transcriptase: Can be used to synthesize biotinylated cDNA from an RNA template.

The efficiency of incorporation can be influenced by the ratio of this compound to dTTP in the reaction mixture.

2.2. Detection:

The detection of biotinylated DNA hinges on the extraordinarily high affinity between biotin and streptavidin (or avidin), which is one of the strongest known non-covalent interactions in biology. The workflow for detection is as follows:

-

The biotinylated DNA probe is hybridized to the target nucleic acid sequence.

-

Unbound probe is washed away.

-

A conjugate of streptavidin (or avidin) and a reporter molecule is added.

-

The streptavidin-reporter conjugate binds specifically to the biotin molecules on the hybridized probe.

-

The reporter molecule generates a detectable signal (e.g., a colorimetric precipitate, chemiluminescence, or fluorescence).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various applications.

Table 1: Recommended Ratios of this compound to dTTP for Different Labeling Methods

| Labeling Method | Recommended this compound:dTTP Ratio | Reference |

| PCR | 1:2 to 1:4 (e.g., 0.35 mM this compound to 0.65 mM dTTP) | |

| Nick Translation | 1:1 (50% this compound / 50% dTTP) | |

| Random Primed Labeling | 35:65 (0.35 mM this compound to 0.65 mM dTTP) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula (free acid) | C₃₂H₅₂N₇O₁₈P₃S | |

| Molecular Weight (free acid) | 947.78 g/mol | |

| Purity (HPLC) | ≥ 98% | |

| Storage Temperature | -20°C or below |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

PCR-Based DNA Probe Labeling

This protocol describes the generation of biotinylated DNA probes via the polymerase chain reaction.

Materials:

-

DNA template (10-100 ng)

-

Forward and reverse primers (10 µM each)

-

dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP)

-

This compound (1 mM)

-

Taq DNA Polymerase (5 U/µL)

-

10X PCR Buffer

-

Nuclease-free water

-

Thermocycler

-

DNA purification kit

Procedure:

-

Set up the following 50 µL reaction mixture on ice:

-

10X PCR Buffer: 5 µL

-

dNTP Mix: 1 µL

-

This compound (1 mM): 3.5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Mix the components gently and centrifuge briefly.

-

Perform PCR using appropriate cycling conditions for your template and primers.

-

Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.

-

Purify the biotinylated PCR product using a DNA purification kit to remove unincorporated dNTPs and primers.

Nick Translation-Based DNA Labeling

This method introduces nicks into a DNA duplex, which are then filled in by DNA Polymerase I using a mixture of dNTPs including this compound.

Materials:

-

DNA template (1 µg)

-

10X Biotin-Nick Translation Buffer

-

Biotin-dNTP Mix (containing this compound)

-

DNA Polymerase I/DNase I enzyme mix

-

0.5 M EDTA

-

Nuclease-free water

-

Water bath or incubator at 15-16°C

-

DNA purification supplies (e.g., spin column)

Procedure:

-

In a microcentrifuge tube, combine the following:

-

DNA template: 1 µg

-

10X Biotin-Nick Translation Buffer: 5 µL

-

Biotin-dNTP Mix: 5 µL

-

DNA Polymerase I/DNase I enzyme mix: 5 µL

-

Nuclease-free water: to 50 µL

-

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 16°C for 1 to 2 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

-

Purify the biotinylated probe. The optimal probe size for in situ hybridization is around 300-600 bp.

Random Primed DNA Labeling

This technique uses random hexanucleotide primers to initiate DNA synthesis at multiple points on a denatured DNA template.

Materials:

-

Linearized DNA (10 ng to 3 µg)

-

Hexanucleotide Mix (10x)

-

Biotin/dNTP mixture (10x, containing 0.35 mM this compound and 0.65 mM dTTP)

-

Klenow Fragment (DNA Polymerase I, exo-)

-

0.2 M EDTA, pH 8.0

-

Autoclaved, double-distilled water

Procedure:

-

Add 10 ng to 3 µg of DNA to a reaction vial and bring the final volume to 15 µl with autoclaved, double-distilled water.

-

Denature the DNA by heating in a boiling water bath for 10 minutes at +95°C, then immediately chill on ice.

-

On ice, add the following to the denatured DNA:

-

Hexanucleotide Mix (10x): 2 µl

-

Biotin/dNTP mixture (10x): 2 µl

-

Klenow Enzyme: 1 µl

-

-

Mix gently and centrifuge briefly.

-

Incubate for at least 60 minutes at +37°C. Longer incubations (up to 20 hours) can increase the yield.

-

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

-

Purify the biotinylated probe.

TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT Reaction Buffer

-

TdT Reaction Mixture (containing TdT enzyme and this compound)

-

Stop/Wash Buffer

-

Streptavidin-HRP conjugate

-

DAB substrate

-

Counterstain (e.g., Hematoxylin)

Procedure:

-

Pre-incubation: Incubate sections in TdT Reaction Buffer for 10 minutes.

-

TdT Reaction: Incubate sections in TdT Reaction Mixture for 1-2 hours at 37-40°C in a humidified chamber.

-

Stop Reaction: Rinse sections in stop wash buffer for 10 minutes.

-

Detection: Incubate sections with Streptavidin-HRP in PBS for 20 minutes at room temperature.

-

Chromagen/Substrate: Incubate sections with DAB for 1-2 minutes.

-

Counterstain: Counterstain with hematoxylin for 30 seconds.

-

Rinse, dehydrate, and mount.

Visualizations

The following diagrams illustrate key workflows and pathways involving this compound.

Caption: Workflow for PCR-based this compound labeling.

Caption: Workflow for Nick Translation labeling.

Caption: Signaling pathway of the TUNEL assay.

Caption: General workflow for chemiluminescent detection.

Conclusion

This compound is a robust and versatile reagent for the non-radioactive labeling of nucleic acids. Its efficient incorporation by various DNA polymerases and the high-affinity interaction between biotin and streptavidin provide a foundation for highly sensitive and specific detection in a wide range of molecular biology applications. The choice of labeling strategy—PCR, nick translation, random priming, or 3'-end labeling—should be tailored to the specific experimental requirements. With its proven reliability and safety, this compound remains an integral tool in research, diagnostics, and drug development.

References

The Principle and Application of Biotin-16-dUTP in Non-Radioactive DNA Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles, experimental methodologies, and applications of Biotin-16-dUTP for non-radioactive DNA labeling. This powerful technique offers a safe and effective alternative to traditional radioactive methods for nucleic acid detection in a wide array of molecular biology applications.

Core Principle of this compound Labeling

The foundation of non-radioactive DNA labeling with this compound lies in the enzymatic incorporation of a modified deoxynucleotide triphosphate (dNTP) into a DNA molecule. This compound is a structural analog of deoxyuridine triphosphate (dUTP), where a biotin molecule is covalently attached to the C-5 position of the pyrimidine ring via a 16-atom spacer arm.[1][2] This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by various DNA polymerases while ensuring the biotin moiety is accessible for subsequent detection.[1][3][4]

The labeling process leverages the cell's natural DNA synthesis machinery. During enzymatic reactions such as polymerase chain reaction (PCR), nick translation, random priming, or 3'-end labeling, DNA polymerases recognize this compound as a substitute for its natural counterpart, dTTP, and incorporate it into the newly synthesized DNA strand.

Following incorporation, the biotinylated DNA probe can be used in various hybridization techniques (e.g., Southern blotting, Northern blotting, in situ hybridization). The detection of the hybridized probe is achieved through the high-affinity and specific interaction between biotin and avidin or streptavidin (Kd = 10-15 M). Streptavidin, a protein isolated from Streptomyces avidinii, is typically conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorescent dye. The enzymatic reporter catalyzes a reaction with a specific substrate to produce a detectable signal, which can be colorimetric, chemiluminescent, or fluorescent, thereby revealing the location of the target DNA sequence.

Key Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) | |

| Molecular Weight | 947.78 g/mol (free acid) | |

| Purity | ≥ 98% (HPLC) | |

| Concentration | Typically 1.0 mM - 1.1 mM solution | |

| pH | 7.5 ±0.5 | |

| Storage Conditions | -20 °C | |

| Shelf Life | 12 months from date of delivery |

Enzymatic DNA Labeling Methodologies

Several enzymatic methods can be employed to incorporate this compound into DNA probes. The choice of method depends on the specific application, the starting material, and the desired probe characteristics.

Polymerase Chain Reaction (PCR)

PCR labeling is a highly efficient method for generating large quantities of biotinylated DNA from a specific template. During the amplification process, this compound is included in the dNTP mix and is incorporated into the newly synthesized DNA strands by a thermostable DNA polymerase like Taq polymerase.

Experimental Workflow for PCR Labeling

Caption: Workflow for generating and using a biotinylated PCR probe.

Nick Translation

In nick translation, DNase I introduces single-stranded nicks into the DNA template. DNA Polymerase I then synthesizes a new strand starting from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity and incorporating this compound.

Logical Diagram of Nick Translation

Caption: The process of incorporating biotin via nick translation.

Random Priming

This method involves denaturing the DNA to single strands and annealing a mixture of random hexanucleotide primers. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating this compound into the newly synthesized DNA.

Experimental Workflow for Random Priming

Caption: Workflow for DNA labeling by random priming.

3'-End Labeling

Terminal deoxynucleotidyl transferase (TdT) can be used to add this compound to the 3'-ends of DNA fragments. This method is useful for labeling oligonucleotides or for applications where internal labeling is not desirable.

Detection of Biotinylated DNA

The detection of biotinylated probes relies on the strong and specific interaction between biotin and streptavidin.

Signaling Pathway for Detection

Caption: Detection cascade for biotinylated DNA probes.

Experimental Protocols

PCR Labeling with this compound

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM solution)

-

Taq DNA Polymerase and corresponding buffer

-

Nuclease-free water

-

Thermocycler

Protocol:

-

Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components. The optimal ratio of this compound to dTTP may need to be determined empirically, but a common starting point is a 1:2 or 1:3 ratio. For a 50 µL reaction:

-

5 µL 10x PCR Buffer

-

1 µL 10 mM dNTP mix (without dTTP)

-

1.5 µL 10 mM dTTP

-

3.5 µL 1 mM this compound

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

1-100 ng DNA Template

-

0.5 µL Taq DNA Polymerase

-

Nuclease-free water to 50 µL

-

-

Perform PCR Amplification: Use standard PCR cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon length.

-

Verify Labeled Product: Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm successful amplification. The biotinylated product may migrate slightly slower than its unlabeled counterpart.

Nick Translation Labeling

Materials:

-

DNA to be labeled (1 µg)

-

10x Nick Translation Buffer

-

This compound/dNTP mix (e.g., 0.35 mM this compound, 0.65 mM dTTP, 1 mM each of dATP, dCTP, dGTP)

-

DNase I (diluted)

-

DNA Polymerase I

-

Nuclease-free water

-

Stop buffer (e.g., 0.5 M EDTA)

Protocol:

-

Set up the Reaction: In a microcentrifuge tube, combine:

-

1 µg DNA

-

5 µL 10x Nick Translation Buffer

-

5 µL this compound/dNTP mix

-

1 µL diluted DNase I

-

1 µL DNA Polymerase I

-

Nuclease-free water to 50 µL

-

-

Incubate: Incubate the reaction at 15°C for 1-2 hours.

-

Stop the Reaction: Add 5 µL of stop buffer.

-

Purify the Probe: Remove unincorporated nucleotides using spin column chromatography or ethanol precipitation.

Applications in Research and Drug Development

The versatility of biotin-labeled DNA probes makes them invaluable in numerous applications:

-

Southern and Northern Blotting: Detection of specific DNA or RNA sequences.

-

In Situ Hybridization (ISH): Localization of nucleic acid sequences within cells and tissues.

-

Electrophoretic Mobility Shift Assays (EMSA): Studying DNA-protein interactions.

-

DNA Microarrays: High-throughput analysis of gene expression.

-

Affinity Purification: Isolation of specific DNA-binding proteins or other interacting molecules.

-

Apoptosis Detection (TUNEL assay): Labeling of DNA strand breaks in apoptotic cells.

Quantitative Data Summary

| Parameter | PCR Labeling | Nick Translation | Random Priming |

| Typical DNA Input | 1 ng - 100 ng | 1 µg | 10 ng - 3 µg |

| Recommended this compound:dTTP Ratio | 1:1 to 1:3 | 1:2 (35% this compound) | 1:2 (35% this compound) |

| Typical Reaction Time | 1-3 hours | 1-2 hours | 1-20 hours |

| Expected Probe Length | Defined by primers | 200 - 500 bp | Variable |

| Amplification of Target | Yes | No | Yes (synthesis) |

Conclusion

This compound provides a robust, sensitive, and safe method for non-radioactive DNA labeling. Its efficient enzymatic incorporation and the highly specific biotin-streptavidin interaction enable a wide range of applications critical to molecular biology research and drug development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively utilize this technology for their specific needs.

References

structure and chemical properties of Biotin-16-dUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-dUTP (Biotin-16-2'-deoxyuridine-5'-triphosphate) is a critical molecular tool for the non-radioactive labeling of DNA. This modified nucleotide, a derivative of deoxyuridine triphosphate (dUTP), is engineered to incorporate a biotin molecule via a 16-atom spacer arm. This strategic design allows for its enzymatic integration into DNA by various DNA polymerases, replacing its natural counterpart, thymidine triphosphate (dTTP). The incorporated biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin or avidin conjugates, which can be linked to fluorescent dyes, enzymes (like horseradish peroxidase or alkaline phosphatase), or other reporter molecules. This guide provides an in-depth overview of the structure, chemical properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams.

Structure and Chemical Properties

This compound consists of three key components: a 2'-deoxyuridine-5'-triphosphate nucleotide, a biotin molecule, and a 16-atom spacer arm linking the C5 position of the pyrimidine ring to the biotin.[1] This linker is crucial as it minimizes steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection by streptavidin.[1][2]

Chemical Structure of this compound

Caption: General structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) | [3][4] |

| Molecular Weight | 947.78 g/mol (free acid) | |

| Exact Mass | 947.23 g/mol (free acid) | |

| Purity | ≥ 98% (HPLC) | |

| Form | Filtered solution in water or lyophilized powder | |

| Color | Colorless to slightly yellow | |

| Concentration | Typically 1.0 mM - 1.1 mM | |

| pH | 7.5 ± 0.5 | |

| λmax | 240 nm | |

| Extinction Coefficient (ε) | 10.7 L mmol⁻¹ cm⁻¹ (at 240 nm, Tris-HCl pH 7.5) | |

| Storage Conditions | -20°C | |

| Shelf Life | 12 months from date of receipt |

Applications in Molecular Biology

This compound is a versatile reagent used in a variety of DNA labeling techniques. Its incorporation allows for the generation of biotinylated DNA probes for applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Southern blotting, and dot blots. It is a substrate for several DNA polymerases, including DNA Polymerase I (and its Klenow fragment), Taq DNA polymerase, Terminal deoxynucleotidyl Transferase (TdT), and reverse transcriptase.

Experimental Protocols

Detailed methodologies for key DNA labeling techniques using this compound are provided below.

Nick Translation

Nick translation is a method to introduce labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" and DNA Polymerase I to both excise existing nucleotides from the 5' side of the nick and incorporate new, labeled nucleotides at the 3' side.

Workflow for Nick Translation

Caption: Workflow of DNA labeling by nick translation.

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

-

1 µg of template DNA (linearized plasmid, cosmid, or purified PCR product)

-

5 µL of 10x Nick Translation Buffer

-

5 µL of 10x this compound/dNTP mix (containing dATP, dCTP, dGTP, dTTP, and this compound)

-

10 µL of Enzyme Mix (DNA Polymerase I/DNase I)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 15°C for 90 minutes. This incubation time is optimized to generate fragments between 200 and 500 base pairs.

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.

-

Probe Purification: Purify the biotinylated DNA probe to remove unincorporated nucleotides using methods such as ethanol precipitation or spin column chromatography.

-

Analysis (Optional): The size of the labeled fragments can be checked by running a small aliquot on an agarose gel.

Random Primed Labeling

This technique is used to generate uniformly labeled DNA probes from a denatured DNA template. A mixture of random hexanucleotide primers anneals to the template at multiple sites, and the Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dUTP in the process.

Workflow for Random Primed Labeling

Caption: Workflow of DNA labeling by random priming.

Protocol:

-

Template Preparation: To a reaction tube, add 10 ng to 3 µg of linearized DNA and adjust the volume to 15 µL with autoclaved, double-distilled water.

-

Denaturation: Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice.

-

Reaction Setup: On ice, add the following to the denatured DNA:

-

2 µL of 10x Hexanucleotide Mix

-

2 µL of 10x Biotin/dNTP mixture (typically 1 mM dATP, dGTP, dCTP, 0.65 mM dTTP, and 0.35 mM this compound)

-

1 µL of Klenow Enzyme.

-

-

Incubation: Mix gently, centrifuge briefly, and incubate for at least 60 minutes at 37°C. Longer incubation times (up to 20 hours) can increase the yield.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

-

Probe Purification: Purify the labeled probe as described for nick translation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This method is often used for labeling oligonucleotides or for the TUNEL (TdT-mediated dUTP Nick End Labeling) assay to detect apoptosis.

Workflow for 3'-End Labeling

References

An In-Depth Technical Guide to the 16-Atom Linker in Biotin-16-dUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an essential tool for non-radioactive labeling of DNA. This molecule is structurally analogous to deoxythymidine triphosphate (dTTP) and can be enzymatically incorporated into DNA strands by various DNA polymerases. The key to its utility lies in the biotin moiety, which is attached to the C5 position of the uracil base via a 16-atom spacer arm. This linker is critical for ensuring efficient enzymatic incorporation and subsequent detection of the biotin tag by avidin or streptavidin conjugates. This guide provides a comprehensive overview of the 16-atom linker, its properties, and its applications in molecular biology and drug development.

The 16-Atom Linker: Structure and Significance

The 16-atom linker in this compound is a hydrophilic spacer arm that distances the bulky biotin molecule from the deoxyuridine nucleotide. This separation is crucial for minimizing steric hindrance, thereby allowing DNA polymerases to efficiently incorporate the modified nucleotide into a growing DNA strand. The full chemical name of this compound is 5-(N-[N-Biotinyl-ε-aminocaproyl-γ-aminobutyryl]-3-aminoallyl)-2′-deoxyuridine 5′-triphosphate. The 16-atom linker itself is composed of an aminoallyl group, a γ-aminobutyryl group, and an ε-aminocaproyl group.

The length of the linker has been optimized to balance two key factors: the efficiency of enzymatic incorporation and the accessibility of the biotin moiety for detection. While shorter linkers may be incorporated more readily by some polymerases, longer linkers, like the 16-atom spacer, provide greater flexibility and position the biotin molecule further from the DNA backbone. This enhanced accessibility improves the binding of large detector molecules such as streptavidin-enzyme conjugates, leading to higher sensitivity in detection assays.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S | [3] |

| Molecular Weight | 947.78 g/mol (free acid) | [3] |

| Linker Length | 16 atoms | [1] |

| Purity | ≥90% by AX-HPLC | |

| Excitation Wavelength (λmax) | 240 nm, 292 nm |

Experimental Protocols

This compound is a versatile reagent used in a variety of DNA labeling techniques. Below are detailed protocols for its most common applications.

PCR-Based Biotinylation

This method incorporates biotinylated dUTP during the polymerase chain reaction, resulting in a biotin-labeled PCR product.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM solution)

-

Taq DNA polymerase or other thermostable polymerase

-

10X PCR buffer

-

Thermocycler

-

Nuclease-free water

-

DNA purification kit

Protocol:

-

On ice, prepare a master mix for the desired number of reactions. The ratio of this compound to dTTP may need optimization, but a common starting point is a 1:2 or 1:3 ratio. For a typical 50 µL reaction, the components are as follows:

Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (10 mM each dATP, dCTP, dGTP; 6.5 mM dTTP) 1 µL 200 µM each dATP, dCTP, dGTP; 130 µM dTTP This compound (1 mM) 3.5 µL 70 µM Forward Primer (10 µM) 1 µL 0.2 µM Reverse Primer (10 µM) 1 µL 0.2 µM DNA Template (10-100 ng) 1 µL 0.2-2 ng/µL Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units | Nuclease-free water | to 50 µL | - |

-

Mix the components gently and centrifuge briefly to collect the contents at the bottom of the tube.

-

Perform PCR using an appropriate cycling program for your template and primers.

-

Analyze a small aliquot (5-10 µL) of the PCR product on an agarose gel to confirm successful amplification.

-

Purify the biotinylated PCR product using a DNA purification kit to remove unincorporated dNTPs, primers, and polymerase.

Nick Translation

Nick translation creates uniformly labeled, double-stranded DNA probes. The process uses DNase I to introduce nicks in the DNA backbone, followed by DNA Polymerase I which removes nucleotides from the 5' side of the nick and synthesizes a new strand, incorporating biotinylated dUTP.

Materials:

-

Double-stranded DNA template (1 µg)

-

10X Nick Translation Buffer

-

Biotin-dNTP Mix (containing this compound)

-

DNA Polymerase I/DNase I enzyme mix

-

0.5 M EDTA

-

Nuclease-free water

-

Water bath or incubator at 15-16°C

-

DNA purification supplies (e.g., spin column)

Protocol:

-

In a microcentrifuge tube, combine the following:

Component Volume DNA template (1 µg) X µL 10X Biotin-Nick Translation Buffer 5 µL Biotin-dNTP Mix 5 µL DNA Polymerase I/DNase I enzyme mix 5 µL | Nuclease-free water | to 50 µL |

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 16°C for 1 to 2 hours. The incubation time can be adjusted to optimize the probe size.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

-

Purify the biotinylated probe to remove unincorporated nucleotides.

Random Primed DNA Labeling

This method is used to generate highly sensitive biotinylated DNA probes from small amounts of template DNA. It utilizes random hexanucleotide primers to initiate DNA synthesis by the Klenow fragment of DNA Polymerase I, which incorporates this compound.

Materials:

-

Linear DNA template (10 ng to 3 µg)

-

Hexanucleotide Mix (10X)

-

Biotin/dNTP mixture (10X, containing 0.35 mM this compound and 0.65 mM dTTP)

-

Klenow Fragment, exo- (5 U/µL)

-

0.2 M EDTA, pH 8.0

-

Autoclaved, double-distilled water

-

Boiling water bath and ice bath

Protocol:

-

In a reaction vial, add 10 ng to 3 µg of DNA and bring the final volume to 15 µL with autoclaved, double-distilled water.

-

Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill in an ice/water bath.

-

On ice, add the following reagents to the denatured DNA:

Component Volume Hexanucleotide Mix (10X) 2 µL Biotin/dNTP mixture (10X) 2 µL | Klenow Enzyme (exo-) | 1 µL |

-

Mix gently and centrifuge briefly.

-

Incubate for at least 60 minutes at 37°C. Longer incubations (up to 20 hours) can increase the yield of labeled DNA.

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

-

Purify the biotinylated probe to remove unincorporated nucleotides.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA strand breaks with this compound.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT Reaction Buffer

-

Terminal deoxynucleotidyl transferase (TdT)

-

This compound

-

Stop/Wash Buffer

-

Streptavidin-HRP conjugate

-

DAB substrate

-

Hematoxylin (for counterstaining)

Protocol:

-

Prepare the TdT reaction mixture immediately before use. For each sample, mix TdT enzyme, this compound, and TdT reaction buffer according to the manufacturer's instructions.

-

Incubate the samples with the TdT reaction mixture for 60-120 minutes at 37°C in a humidified chamber.

-

Stop the reaction by rinsing the samples with a stop/wash buffer.

-

Incubate the samples with a streptavidin-HRP conjugate for 20-30 minutes at room temperature.

-

Wash the samples to remove unbound conjugate.

-

Add the DAB substrate and incubate until the desired color intensity develops (typically 1-10 minutes).

-

Rinse with water to stop the color development.

-

Counterstain with hematoxylin, if desired.

-

Dehydrate and mount the samples for microscopic analysis.

Visualizations

Signaling Pathways and Workflows

Caption: General workflow for DNA labeling with this compound and subsequent detection.

Caption: Signal detection pathway for a biotinylated probe using a streptavidin-HRP conjugate.

References

Biotin-16-dUTP: A Technical Guide to the Mechanism of Enzymatic Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an invaluable tool in molecular biology for the non-radioactive labeling of DNA. This technical guide provides an in-depth exploration of the core mechanism by which this compound is enzymatically incorporated into DNA, tailored for researchers, scientists, and professionals in drug development. This document outlines the enzymatic players, the influence of its chemical structure on incorporation, and detailed protocols for its application in common molecular biology techniques.

Core Mechanism of Enzymatic Incorporation

The fundamental principle behind the use of this compound lies in its structural similarity to deoxythymidine triphosphate (dTTP), its natural counterpart. DNA polymerases recognize this compound as a substrate and incorporate it into a growing DNA strand opposite a template adenine base. The key structural features of this compound are a standard deoxyuridine triphosphate moiety, a biotin molecule for subsequent detection, and a 16-atom spacer arm linking the two. This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by the polymerase.

The enzymatic reaction involves the formation of a phosphodiester bond between the 5'-α-phosphate of the incoming this compound and the 3'-hydroxyl group of the elongating DNA strand. This process is catalyzed by a variety of DNA polymerases, each with varying efficiencies and optimal conditions for incorporation.

dot

Factors Influencing Incorporation Efficiency

Several factors can influence the efficiency of this compound incorporation:

-

DNA Polymerase Selection: Different DNA polymerases exhibit varying tolerances for modified nucleotides. Family A polymerases like Taq polymerase and E. coli DNA Polymerase I, as well as Family B polymerases like Vent and Pfu, can incorporate this compound, though with differing efficiencies. Terminal deoxynucleotidyl transferase (TdT) is unique in that it incorporates nucleotides, including this compound, in a template-independent manner at the 3'-ends of DNA fragments.

-

Linker Arm Length: The 16-atom spacer arm of this compound is designed to optimize both enzymatic incorporation and subsequent detection. While shorter linkers can sometimes lead to more efficient incorporation by reducing steric bulk, longer linkers generally facilitate better binding of detection molecules like streptavidin.[1]

-

Ratio of this compound to dTTP: For techniques like PCR and nick translation, a complete substitution of dTTP with this compound can inhibit the reaction.[2] Therefore, an optimized ratio is crucial. A common starting point is a 1:1 or 1:2 ratio of this compound to dTTP.[3]

-

Reaction Conditions: Standard reaction parameters such as buffer composition, pH, and temperature should be optimized for the specific polymerase being used.

Quantitative Data on this compound Incorporation

While precise kinetic parameters (Km and Vmax) for this compound are not extensively documented in readily available literature, comparative studies and product specifications provide valuable insights into its substrate properties.

| Enzyme | Application(s) | Recommended this compound:dTTP Ratio | Notes |

| Taq DNA Polymerase | PCR | 1:2 to 1:1 (e.g., 0.35 mM this compound: 0.65 mM dTTP)[1][4] | Can tolerate up to 89% substitution with biotin-16-aminoallyl-dUTP, though yield decreases significantly above 75%. |

| DNA Polymerase I (and Klenow Fragment) | Nick Translation, Random Primed Labeling, Primer Extension | 1:2 (e.g., 35% this compound) | Klenow fragment lacks the 5'→3' exonuclease activity of the holoenzyme. |

| Terminal deoxynucleotidyl Transferase (TdT) | 3'-End Labeling, TUNEL Assay | N/A (often the sole dUTP source) | Incorporates this compound at the 3'-hydroxyl termini of DNA in a template-independent manner. |

| Reverse Transcriptase (e.g., M-MLV) | cDNA Synthesis | Not specified, requires optimization | This compound can be used to generate biotinylated cDNA. |

Experimental Protocols

Polymerase Chain Reaction (PCR) Labeling

This protocol is a general guideline for incorporating this compound during PCR.

dot

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA Polymerase or other suitable polymerase

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP at standard concentration)

-

This compound solution (e.g., 1 mM)

-

dTTP solution (e.g., 1 mM)

-

Nuclease-free water

Procedure:

-

Prepare a nucleotide mix: Combine this compound and dTTP to achieve the desired ratio. For a 1:2 ratio in a final concentration of 200 µM for each nucleotide, you would mix dATP, dCTP, dGTP to a final concentration of 200 µM each, dTTP to 134 µM, and this compound to 66 µM.

-

Assemble the PCR reaction on ice:

-

10X PCR Buffer: 5 µL

-

dNTP mix (with this compound): 1 µL (of 10 mM stock)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Perform thermal cycling:

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Analyze the product: Run a small aliquot on an agarose gel to confirm amplification and expect a slight mobility shift for the biotinylated product compared to an unlabeled control.

Nick Translation

This method introduces nicks into double-stranded DNA, which are then filled in with labeled nucleotides.

dot

Materials:

-

Double-stranded DNA (1 µg)

-

10X Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

-

DNase I

-

E. coli DNA Polymerase I

-

dNTP mix (dATP, dCTP, dGTP)

-

This compound

-

dTTP

-

Nuclease-free water

-

Stop Buffer (e.g., 0.5 M EDTA)

Procedure:

-

Prepare a labeling nucleotide mix: Combine dATP, dCTP, dGTP to a final concentration of 20 µM each, dTTP to 13 µM, and this compound to 7 µM.

-

Assemble the reaction on ice:

-

dsDNA: 1 µg

-

10X Nick Translation Buffer: 5 µL

-

Labeling Nucleotide Mix: 5 µL

-

DNase I (diluted): 1-2 µL (concentration needs optimization)

-

DNA Polymerase I (10 U/µL): 1 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubate: Incubate the reaction at 15°C for 1-2 hours.

-

Stop the reaction: Add 5 µL of 0.5 M EDTA and heat at 65°C for 10 minutes.

-

Purify the labeled probe: Remove unincorporated nucleotides using a spin column or ethanol precipitation.

Terminal Deoxynucleotidyl Transferase (TdT) End-Labeling (TUNEL Assay)

This protocol is for detecting DNA fragmentation in apoptotic cells.

dot

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT Reaction Buffer

-

Terminal deoxynucleotidyl Transferase (TdT)

-

This compound

-

Stop/Wash Buffer

-

Streptavidin-HRP conjugate

-

DAB substrate

Procedure:

-

Prepare the TdT reaction mix: For each sample, mix TdT enzyme and this compound in TdT reaction buffer according to the manufacturer's instructions.

-

Equilibrate the sample: Incubate the fixed and permeabilized sample with TdT reaction buffer (without enzyme and dUTP) for 10 minutes at room temperature.

-

Labeling reaction: Remove the equilibration buffer and add the TdT reaction mix to the sample. Incubate for 60 minutes at 37°C in a humidified chamber.

-

Stop the reaction: Wash the sample with Stop/Wash Buffer.

-

Detection:

-

Incubate the sample with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash the sample to remove unbound conjugate.

-

Add DAB substrate and incubate until a brown color develops.

-

-

Analysis: Counterstain if desired and visualize under a light microscope.

Conclusion

This compound is a versatile and robust reagent for the enzymatic labeling of DNA. Its successful application hinges on an understanding of the enzymatic incorporation mechanism, the careful selection of the DNA polymerase, and the optimization of reaction conditions. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their experimental workflows. Further optimization may be required for specific applications to achieve maximal labeling efficiency and sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Detection: An In-depth Technical Guide to Biotin-Streptavidin Systems

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction stands as one of the most powerful and versatile tools in modern life sciences and drug development. Its remarkable specificity and high affinity have been harnessed to create robust and sensitive detection systems for a vast array of applications, from fundamental research to clinical diagnostics. This technical guide provides a comprehensive overview of the core principles, quantitative parameters, and key experimental protocols underpinning biotin-streptavidin detection systems.

Core Principles: The Unmatched Affinity of Biotin and Streptavidin

The foundation of this technology lies in the extraordinarily strong, non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii.[1] Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits.[2] Each of these subunits possesses a single binding site for a biotin molecule, allowing one streptavidin molecule to bind up to four biotin molecules.[3][4]

The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd).[1] This high-affinity interaction is rapid and remains stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents. These properties make the biotin-streptavidin complex an ideal and reliable tool for various biochemical assays.

While streptavidin is the most commonly used biotin-binding protein, another protein, avidin, originally isolated from egg whites, exhibits a similar high affinity for biotin. However, avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding in some applications. Streptavidin, lacking glycosylation and having a near-neutral isoelectric point, generally results in lower background signals and is therefore often the preferred reagent.

Quantitative Data Summary

For researchers and drug development professionals, understanding the quantitative parameters of the biotin-streptavidin system is crucial for assay design and optimization. The following tables summarize the key quantitative data for streptavidin and its interaction with biotin.

| Property | Value | References |

| Molecular Weight (Tetramer) | ~53.6 kDa | |

| Number of Biotin Binding Sites | 4 | |

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | |

| Isoelectric Point (pI) | 5-6 | |

| Extinction Coefficient (E 0.1% at 280 nm) | 3.17 |

| Parameter | Value | References |

| Association Rate Constant (kon) | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | Extremely slow |

Key Experimental Protocols

The versatility of the biotin-streptavidin system is demonstrated by its widespread use in numerous standard laboratory techniques. Below are detailed methodologies for its application in ELISA, Immunohistochemistry (IHC), and Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)

The biotin-streptavidin system is frequently employed in sandwich ELISA formats to enhance signal detection.

Methodology:

-

Coating: A 96-well microtiter plate is coated with a capture antibody specific for the target analyte.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: The sample containing the analyte is added to the wells and incubated to allow the analyte to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, which also recognizes the analyte, is added to the wells.

-

Streptavidin-Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change that is proportional to the amount of analyte present.

-

Analysis: The absorbance is read using a microplate reader.

Immunohistochemistry (IHC)

In IHC, the biotin-streptavidin system provides significant signal amplification for the visualization of antigens in tissue sections.

Methodology:

-

Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: If necessary, an antigen retrieval step is performed to unmask the antigenic epitopes.

-

Blocking: Endogenous peroxidase activity is quenched (e.g., with 0.3% H₂O₂), and non-specific binding is blocked with normal serum.

-

Primary Antibody: The primary antibody, specific to the target antigen, is applied to the tissue section.

-

Biotinylated Secondary Antibody: A biotinylated secondary antibody that recognizes the primary antibody is added.

-

Streptavidin-Enzyme Conjugate: An enzyme-conjugated streptavidin is applied, binding to the biotinylated secondary antibody.

-

Chromogen/Substrate: A chromogenic substrate is added, resulting in the deposition of a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The section is counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Western Blotting

The biotin-streptavidin system increases the sensitivity of protein detection in Western blotting.

Methodology:

-

Protein Separation and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 1% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody: The membrane is incubated with a primary antibody specific for the protein of interest.

-

Biotinylated Secondary Antibody: A biotinylated secondary antibody that binds to the primary antibody is added.

-

Streptavidin-Enzyme Conjugate: The membrane is incubated with an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected by exposing the membrane to film or using a CCD camera.

Visualizing the System: Diagrams of Core Concepts

To further elucidate the principles and workflows of biotin-streptavidin detection systems, the following diagrams have been generated using the DOT language.

Caption: The tetrameric structure of streptavidin binding four biotin molecules with high affinity.

Caption: A generic experimental workflow for biotin-streptavidin based detection.

Caption: Signal amplification through multiple biotinylated secondary antibodies.

References

The Cornerstone of Non-Radioactive Detection: A Technical Guide to Biotinylated Nucleotides in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the ability to label and detect nucleic acids is fundamental to a vast array of experimental techniques. For decades, radioactive isotopes were the gold standard for this purpose. However, safety concerns, regulatory hurdles, and the inherent instability of radioisotopes have driven the development of robust non-radioactive alternatives. Among these, the use of biotinylated nucleotides has emerged as a cornerstone technology, offering high sensitivity, stability, and versatility. This technical guide provides an in-depth exploration of the core applications of biotinylated nucleotides, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The principle underlying the utility of biotinylated nucleotides lies in the extraordinarily strong and specific interaction between biotin (vitamin B7) and the proteins avidin or streptavidin.[1][2] With a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, this non-covalent bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents.[1][2] This robust interaction allows for the reliable detection and purification of nucleic acids that have been labeled with biotin.

Biotin can be incorporated into nucleic acids enzymatically, using DNA or RNA polymerases that recognize biotin-conjugated nucleotides as substrates.[3] These biotinylated nucleotides are typically modified with a linker arm to minimize steric hindrance and ensure efficient incorporation and subsequent detection. Once labeled, the biotin tag serves as a versatile handle for a multitude of downstream applications.

Core Applications

Non-Radioactive Nucleic Acid Labeling

The primary application of biotinylated nucleotides is in the generation of non-radioactive DNA and RNA probes for various hybridization-based assays. These probes offer a safe and stable alternative to their radioactive counterparts, with comparable or even superior sensitivity in some cases.

Labeling Methods:

-

PCR Labeling: Biotinylated deoxynucleoside triphosphates (dNTPs), such as Biotin-16-dUTP or Biotin-11-dUTP, can be incorporated into DNA during polymerase chain reaction (PCR). This method allows for the simultaneous amplification and labeling of a specific DNA sequence, generating a high yield of homogeneously labeled probes.

-

Nick Translation: This method involves creating single-stranded nicks in a DNA template with DNase I, followed by the incorporation of biotinylated dNTPs by DNA Polymerase I, which possesses both polymerase and 5'→3' exonuclease activities.

-

Random Priming: In this technique, a mixture of random hexanucleotide primers is annealed to a denatured DNA template. The Klenow fragment of DNA Polymerase I then extends these primers, incorporating biotinylated dNTPs to generate a labeled DNA probe.

-

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can be used to add biotinylated nucleotides to the 3' end of DNA fragments. This method is particularly useful for labeling oligonucleotides.

-

in vitro Transcription: For generating RNA probes, biotinylated ribonucleoside triphosphates (NTPs), such as Biotin-UTP, are incorporated during in vitro transcription using RNA polymerases like T7, T3, or SP6.

Nucleic Acid Hybridization Techniques

Biotinylated probes are extensively used in hybridization assays to detect specific DNA or RNA sequences within a complex mixture.

-

Southern Blotting: This technique is used to detect specific DNA sequences in a DNA sample. After restriction enzyme digestion and gel electrophoresis, the DNA is transferred to a membrane and hybridized with a biotinylated probe.

-

Northern Blotting: Similar to Southern blotting, this method is used to identify and quantify specific RNA molecules, providing insights into gene expression levels.

-

In Situ Hybridization (ISH): ISH allows for the localization of specific nucleic acid sequences within morphologically preserved cells or tissues. Biotinylated probes are particularly advantageous in ISH due to their stability and the availability of sensitive detection systems. Double-labeling experiments can also be performed using biotin- and digoxigenin-labeled probes to visualize two different transcripts simultaneously.

-

Dot/Slot Blotting: These are simplified hybridization techniques where nucleic acid samples are directly applied to a membrane as a "dot" or "slot" and then hybridized with a biotinylated probe for rapid screening.

Detection of Biotinylated Probes:

The detection of hybridized biotinylated probes is typically achieved through a multi-step process. The membrane is first incubated with a conjugate of streptavidin and an enzyme, commonly alkaline phosphatase (AP) or horseradish peroxidase (HRP). After washing away the unbound conjugate, a substrate is added that is converted by the enzyme into a detectable signal, which can be chemiluminescent, chromogenic (colored precipitate), or fluorescent.

Affinity Purification of DNA-Binding Proteins

Biotinylated nucleotides are invaluable tools for the isolation and study of DNA-protein and RNA-protein interactions.

-

Biotin Pull-Down Assays: In this method, a biotinylated DNA or RNA probe containing a specific protein-binding site is incubated with a cell lysate or purified protein mixture. The resulting biotinylated nucleic acid-protein complexes are then captured using streptavidin-coated beads (e.g., magnetic beads or agarose). After washing to remove non-specific binders, the bound proteins can be eluted and identified by techniques such as Western blotting or mass spectrometry.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique used to study protein-nucleic acid interactions. Biotinylated probes provide a non-radioactive alternative for this assay. A biotin-labeled DNA or RNA probe is incubated with a protein extract and then subjected to non-denaturing polyacrylamide gel electrophoresis. If the protein binds to the probe, the resulting complex will migrate more slowly through the gel than the free probe, causing a "shift" in the band's position. The shifted bands can be detected by blotting onto a membrane followed by chemiluminescent or colorimetric detection.

Quantitative Data

The sensitivity of detection using biotinylated probes is a critical parameter. The following table summarizes reported detection limits for various applications.

| Application | Target | Probe Type | Detection Limit | Citation(s) |

| Dot Blot Hybridization | pBR322 Plasmid DNA | Biotinylated DNA | 20 attograms (2 x 10⁻¹⁷ g) | |

| Dot Blot Hybridization | Lambda Phage DNA | Biotinylated DNA | 40.8 attograms | |

| Dot Blot Hybridization | Lambda Phage DNA | Biotinylated DNA | 32 femtograms | |

| Southern Blot Hybridization | pBR322 HindIII DNA | Biotinylated DNA | 7.4 femtograms | |

| Southern Blot Hybridization | Lambda HindIII DNA | Biotinylated DNA | 7.4 femtograms | |

| Southern Blot Hybridization | Beta-globin gene in human genomic DNA | Biotinylated DNA | 150 femtograms | |

| Southern Blot Hybridization | Single copy gene in human genomic DNA | Biotinylated DNA | 0.25 picograms |

Experimental Protocols

Protocol 1: PCR Labeling of DNA with this compound

Materials:

-

DNA template (20-200 ng/µL)

-

Forward and reverse primers (20 µM)

-

10x PCR Reaction Buffer

-

25 mM MgCl₂

-

This compound/dNTP mix (see below)

-

Taq DNA Polymerase (1 unit/µL)

-

Nuclease-free water

This compound/dNTP Mix:

-

This compound: 350 µM

-

dTTP: 650 µM

-

dATP: 1 mM

-

dCTP: 1 mM

-

dGTP: 1 mM

Procedure:

-

Assemble the following reaction mixture in a PCR tube on ice:

-

10x PCR Reaction Buffer: 5 µL

-

Forward primer (20 µM): 1 µL

-

Reverse primer (20 µM): 1 µL

-

25 mM MgCl₂: 3 µL

-

This compound/dNTP mix: 5 µL

-

Taq DNA Polymerase (1 unit/µL): 1 µL

-

DNA template (20-200 ng/µL): 1 µL

-

Nuclease-free water: 33 µL

-

Total Volume: 50 µL

-

-

Perform PCR using optimized cycling conditions for your specific template and primers.

-

Analyze a small aliquot of the PCR product on an agarose gel to confirm successful amplification. The biotinylated product will migrate slightly slower than an unlabeled product of the same size.

-

Purify the biotinylated probe using a PCR purification kit or ethanol precipitation.

Protocol 2: Southern Blot Hybridization with a Biotinylated Probe

Materials:

-

Nylon membrane with transferred DNA

-

Hybridization buffer

-

Biotinylated DNA probe (from Protocol 1)

-

Wash buffers (2X SSC/1% SDS; 1X SSC/1% SDS; 1X SSC)

-

Blocking buffer

-

Streptavidin-Alkaline Phosphatase (AP) conjugate

-

Chemiluminescent substrate for AP

-

X-ray film or digital imaging system

Procedure:

-

Wet the membrane in 0.25 M Disodium Phosphate, pH 7.2.

-

Prehybridize the membrane in hybridization buffer for 1 hour at the appropriate hybridization temperature (e.g., 55°C).

-

Denature the biotinylated probe by boiling for 5-10 minutes and immediately chilling on ice.

-

Dilute the denatured probe in fresh hybridization buffer (0.1 - 5.0 pmol/mL) and add it to the membrane.

-

Incubate for at least 2 hours (or overnight) at the hybridization temperature.

-

Perform a series of washes to remove the unbound probe:

-

Wash 2 times for 5 minutes each at room temperature in 2X SSC, 1% SDS.

-

Wash 2 times for 15 minutes each at the hybridization temperature in 1X SSC, 1% SDS.

-

Wash 2 times for 5 minutes each at room temperature in 1X SSC.

-

-

Proceed with chemiluminescent detection according to the manufacturer's instructions for the specific detection kit being used.

Protocol 3: Biotin Pull-Down Assay for DNA-Binding Proteins

Materials:

-

Biotinylated DNA probe with a known protein binding site

-

Cell lysate containing the protein of interest

-

Streptavidin-coated magnetic beads

-

Binding/Wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA for nucleic acids; PBS-based buffers for proteins)

-

Elution buffer (e.g., high-salt buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads and transfer the desired amount to a microfuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Equilibrate the beads by washing them three times with the binding/wash buffer.

-

-

Binding of Biotinylated Probe to Beads:

-

Resuspend the equilibrated beads in binding buffer.

-

Add the biotinylated DNA probe to the bead suspension and incubate with rotation for at least 30 minutes at room temperature or 4°C.

-

Pellet the beads on the magnetic rack and wash three times with binding/wash buffer to remove the unbound probe.

-

-

Protein Binding:

-

Resuspend the probe-bound beads in a buffer compatible with your pull-down experiment.

-

Add the cell lysate to the bead suspension and incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in elution buffer (e.g., a high-salt buffer).

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

-

Visualizations

Caption: Workflow for PCR-based biotinylation of a DNA probe.

Caption: Key steps in Southern blotting using a biotinylated probe.

Caption: Logical workflow of a biotin pull-down assay.

Conclusion

Biotinylated nucleotides have become an indispensable tool in the molecular biologist's toolkit. Their stability, safety, and the high-affinity interaction with streptavidin provide a robust and sensitive system for a wide range of applications, from nucleic acid labeling and detection to the purification and analysis of protein-nucleic acid interactions. The methodologies described in this guide offer a solid foundation for researchers to harness the power of biotin-based technologies in their pursuit of scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to the Shelf Life and Storage of Biotin-16-dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, storage, and handling of Biotin-16-dUTP (Biotin-16-deoxyuridine-5'-triphosphate), a critical reagent in molecular biology for the non-radioactive labeling of DNA. Adherence to proper storage and handling protocols is paramount to ensure its integrity and performance in sensitive downstream applications such as in situ hybridization (ISH), and the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Core Concepts: Stability and Storage

This compound, a modified nucleotide, is susceptible to degradation over time, primarily through hydrolysis of the triphosphate chain. Factors influencing its stability include temperature, pH, and the presence of contaminants such as nucleases. Manufacturers provide specific recommendations for storage to mitigate degradation and ensure the longest possible shelf life.

Data Presentation: Shelf Life and Storage Conditions

The following table summarizes the recommended storage conditions and shelf life for this compound from various commercial suppliers. These recommendations are based on internal stability studies and are crucial for maintaining the reagent's efficacy.

| Supplier | Form | Recommended Storage Temperature | Shelf Life | Short-term Stability |

| Sigma-Aldrich | 1 mM Solution | -15°C to -25°C | Stable through the expiry date on the label. A decomposition of approximately 5% may occur within 6 months.[1] | Information not specified. |

| Jena Bioscience | 1 mM Solution | -20°C | 12 months after the date of delivery.[2] | Up to 1 week (cumulative) at ambient temperature.[2] |

| Biorbyt | 1 mM Solution | -20°C | 12 months after the date of delivery.[3] | Up to 1 week (cumulative) at ambient temperature.[3] |

| Cellco | 1 mM Solution | -20°C | 12 months after the date of delivery. | Up to 1 week (cumulative) at ambient temperature. |

| MedChemExpress | Solution | -20°C (protect from light) | 2 years. | Shipping at room temperature if less than 2 weeks. |

Key Takeaways:

-

Optimal Storage: The consistent recommendation is to store this compound at -20°C or colder.

-

Formulation Matters: Lyophilized powders generally offer greater long-term stability compared to solutions.

-

Freeze-Thaw Cycles: Repeated freezing and thawing should be minimized as it can lead to degradation of the triphosphate chain. It is advisable to aliquot the solution into smaller, single-use volumes.

-

pH: Solutions are typically buffered to a pH of around 7.5 to enhance stability.

-

Contamination: Ensure handling in a nuclease-free environment to prevent enzymatic degradation.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: DNA Labeling by Random Priming

This method is used to generate biotinylated DNA probes for applications such as in situ hybridization.

Materials:

-

This compound (1 mM solution)

-

DNA template (linearized)

-

Hexanucleotide Mix (10x)

-

dNTP mixture (10x, without dTTP)

-

Klenow fragment (exo-)

-

10x Klenow buffer

-

Nuclease-free water

-

EDTA (0.5 M)

Procedure:

-

DNA Denaturation:

-

In a microcentrifuge tube, combine 10 ng to 3 µg of linearized DNA template with nuclease-free water to a final volume of 15 µL.

-

Denature the DNA by heating at 95°C for 10 minutes in a heat block or boiling water bath.

-

Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.

-

-

Labeling Reaction:

-

Prepare the labeling master mix on ice by combining the following reagents in the specified order:

-

2 µL 10x Hexanucleotide Mix

-

2 µL 10x dNTP mixture (containing dATP, dGTP, dCTP, and a reduced concentration of dTTP)

-

x µL this compound (the amount should be optimized, a common starting point is a 1:3 ratio of this compound to dTTP)

-

1 µL Klenow fragment (exo-)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Add 10 µL of the master mix to the 15 µL of denatured DNA.

-

Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 2 µL of 0.5 M EDTA and placing the tube on ice.

-

-

Purification of Labeled Probe:

-

The biotinylated DNA probe can be purified using standard methods such as spin column chromatography or ethanol precipitation to remove unincorporated nucleotides.

-

Protocol 2: Detection of Apoptosis using the TUNEL Assay

The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

This compound

-

Terminal deoxynucleotidyl Transferase (TdT)

-

TdT Reaction Buffer

-

Streptavidin-HRP (Horseradish Peroxidase)

-

DAB (3,3'-Diaminobenzidine) substrate

-

Phosphate Buffered Saline (PBS)

-

Proteinase K (for tissue sections)

-

3% Hydrogen Peroxide in PBS

-

Stop/Wash Buffer

Procedure:

-

Sample Preparation:

-

For adherent cells: Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.

-

For tissue sections: Deparaffinize and rehydrate. Perform antigen retrieval if necessary. Digest with Proteinase K.

-

-

Inactivation of Endogenous Peroxidases:

-

Incubate the samples with 3% H2O2 in PBS for 10 minutes at room temperature to block endogenous peroxidase activity.

-

Wash twice with PBS.

-

-

Equilibration:

-

Incubate the samples in TdT Reaction Buffer for 10 minutes at room temperature.

-

-

TdT Labeling Reaction:

-

Prepare the TUNEL reaction mixture by combining TdT enzyme and this compound in TdT Reaction Buffer according to the manufacturer's instructions.

-

Remove the equilibration buffer and add the TUNEL reaction mixture to the samples.

-

Incubate in a humidified chamber at 37°C for 60 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by incubating with a Stop/Wash Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Detection:

-

Incubate the samples with Streptavidin-HRP diluted in PBS for 30 minutes at room temperature.

-

Wash three times with PBS.

-

-

Visualization:

-

Add the DAB substrate and incubate until a brown color develops.

-

Wash with deionized water to stop the reaction.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.

-

Mount and visualize under a light microscope.

-

Mandatory Visualization

DNA Damage Response (DDR) Pathway

The following diagram illustrates a simplified overview of the DNA Damage Response (DDR) pathway, which is activated by DNA lesions such as double-strand breaks. The TUNEL assay, which utilizes this compound, is a key method for detecting the DNA fragmentation that occurs as a consequence of apoptosis, a potential outcome of the DDR.

Caption: Simplified DNA Damage Response (DDR) pathway leading to apoptosis.

Experimental Workflow for TUNEL Assay

The following diagram outlines the key steps in the experimental workflow for detecting apoptosis using a TUNEL assay with this compound.

Caption: Experimental workflow for the TUNEL assay using this compound.

References

Biotin-16-dUTP: A Comprehensive Technical Guide for Labeling and Detection of Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Biotin-16-dUTP, a critical reagent for the non-radioactive labeling of DNA probes. This document outlines its core properties, detailed experimental protocols for its application in various molecular biology techniques, and a complete workflow for its use in hybridization assays.

Core Properties of this compound

This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA. It serves as a substitute for thymidine triphosphate (dTTP) in in vitro enzymatic DNA synthesis reactions. The biotin moiety is attached to the C5 position of the pyrimidine ring via a 16-atom spacer arm. This linker facilitates the efficient detection of the biotinylated DNA by sterically minimizing interference and allowing for effective binding of avidin or streptavidin conjugates.

| Property | Value |

| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid)[1][2] |

| Molecular Weight | 947.78 g/mol (free acid)[1][2][3] |

| CAS Number | 136632-31-0 |

| Purity | ≥ 98% (HPLC) |

| Form | Colorless to slightly yellow filtered solution in water |

| Storage Conditions | -20°C |

| Spectroscopic Properties | λmax: 240 nm, ε: 10.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |

Experimental Protocols for DNA Labeling with this compound

This compound can be incorporated into DNA using several enzymatic methods. Below are detailed protocols for three common labeling techniques.

Polymerase Chain Reaction (PCR) Labeling

This method produces biotin-labeled DNA fragments of a specific sequence. The protocol involves substituting a portion of the dTTP in the PCR reaction mix with this compound.

Materials:

-

DNA template

-

Forward and reverse primers

-

10X PCR Reaction Buffer

-

25 mM MgCl₂

-

dNTP mix with this compound

-

Taq DNA Polymerase

-

Nuclease-free water

Procedure:

-

Prepare a nucleotide mix containing this compound. A common ratio is 0.35 mM this compound to 0.65 mM dTTP, with dATP, dCTP, and dGTP each at 1 mM. Some protocols suggest a 1:1 ratio of this compound to dTTP for optimal balance between labeling efficiency and reaction yield.

-

Set up a 50 µL PCR reaction as follows:

-

10X PCR Reaction Buffer: 5 µL

-

Forward primer (20 µM): 1 µL

-

Reverse primer (20 µM): 1 µL

-

25 mM MgCl₂: 3 µL

-

This compound/dNTP mix: 5 µL

-

DNA template (20-200 ng/µL): 1 µL

-

Taq DNA Polymerase (1 unit/µL): 1 µL

-

Nuclease-free water: to 50 µL

-

-

Perform PCR with appropriate cycling conditions for your template and primers.

-

Analyze the labeled PCR product on an agarose gel to confirm the size and yield. The biotinylated DNA is now ready for use as a probe in hybridization experiments.

Nick Translation

Nick translation is a method to label a double-stranded DNA probe. The enzyme DNase I introduces nicks in the DNA backbone, and DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity and incorporating biotin-labeled nucleotides.

Materials:

-

DNA template (plasmid, cosmid, or purified PCR product)

-

Biotin-Nick Translation Mix (containing this compound, dATP, dCTP, dGTP, and dTTP in an optimized ratio)

-

Enzyme mix (DNA Polymerase I and DNase I)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

Procedure:

-